Hydroxycitronellal

Description

Hydrolysis-Based Syntheses from Citronellal (B1669106)

A foundational method for synthesizing hydroxycitronellal involves the hydration of citronellal. atamanchemicals.com This process typically begins with the protection of the aldehyde group to prevent unwanted side reactions. One common approach is the formation of a bisulfite addition compound by reacting citronellal with an alkali metal bisulfite, such as sodium bisulfite. google.com Following the protection of the aldehyde, hydration of the double bond is carried out, often in the presence of sulfuric acid. The final step involves the removal of the bisulfite group to yield this compound. google.com

Another route involves the direct hydration of citronellal in an acidic medium, followed by a reaction with sodium carbonate. scentree.coscentree.coscentree.co The hydration of the carbon-carbon double bond in citronellal results in the formation of the tertiary alcohol, this compound. atamanchemicals.com

Advanced Synthetic Routes Involving Amine Derivatives

To circumvent some of the challenges associated with direct hydration, such as the handling of solid derivatives and potential side reactions, more advanced synthetic routes utilizing amine derivatives have been developed. google.comscribd.com These methods involve the temporary protection of the aldehyde group through the formation of intermediates like enamines or oxazolidines. scentspiracy.comacs.orgacs.org

A sophisticated pathway to this compound involves the reaction of citronellal with a secondary amine to form an enamine. google.com This enamine intermediate effectively protects the aldehyde functionality. The enamine is then treated with an aqueous acid, such as sulfuric acid, which transforms it into an immonium salt. google.com This step is followed by hydration of the double bond. The resulting immonium of this compound is then hydrolyzed to yield the final product. google.com This process can be carried out in the liquid phase and offers good yields. google.com

Research has shown that the reaction of citronellal with various amines can produce imines, enamines, or oxazolidines. scribd.comacs.orgresearchgate.net These adducts are useful for protecting the aldehyde group in strong acid, thereby preventing undesirable cyclization reactions. acs.org The subsequent hydration and hydrolysis of these intermediates lead to the formation of this compound. acs.orgacs.org For instance, N,N-diethylgeranylamine can be isomerized using a chiral organometallic rhodium-BINAP catalyst to produce (+)-citronellal enamine, which is a key step in an industrial synthesis process. researchgate.net

Another effective strategy for protecting the citronellal carbonyl group is through the formation of an oxazolidine (B1195125) derivative. ciac.jl.cnsciengine.com This is achieved by reacting citronellal with diethanolamine (B148213) in the presence of a dehydrating agent. ciac.jl.cnsciengine.com The resulting citronellal-diethanolamine adduct, an oxazolidine, is then hydrated using sulfuric acid and a catalytic promoter. ciac.jl.cnsciengine.com Subsequent hydrolysis of this intermediate yields this compound. ciac.jl.cnsciengine.com This method has demonstrated high yields for both the condensation compound and the final product. ciac.jl.cnsciengine.com A typical industrial route involves the reaction of citronellal with diethanolamine to form the oxazolidine, which is then dissolved in concentrated sulfuric acid to form a sulfate (B86663) ester intermediate, followed by hydrolysis to give this compound. scentspiracy.com

| Intermediate | Reagents | Key Transformation | Reported Yield of this compound |

| Enamine | Citronellal, Secondary Amine (e.g., Dimethylamine) | Formation of immonium salt, hydration, hydrolysis | Good yields reported google.com |

| Oxazolidine | Citronellal, Diethanolamine | Hydration with sulfuric acid, hydrolysis | 87.7% ciac.jl.cnsciengine.com |

Catalytic Systems in this compound Synthesis

Acid catalysis is central to many this compound synthesis pathways. Sulfuric acid is commonly employed to facilitate the hydration of the double bond in both direct hydration methods and those involving amine derivatives. scentree.coscentree.coscentree.cogoogle.comciac.jl.cnsciengine.com The concentration of the acid can be a critical parameter, with concentrations between 42% and 60% being used for the transformation of the enamine derivative into the immonium of citronellal. google.com

While effective, traditional acid catalysts like sulfuric and hydrochloric acid can be corrosive. analis.com.my Research has explored the use of other acid catalysts, such as p-toluenesulfonic acid and trifluoroacetic acid, in related acetalization reactions. analis.com.my The use of sulfamic acid as a catalyst has also been noted in the synthesis of this compound derivatives. analis.com.my

| Catalyst | Role in Synthesis |

| Sulfuric Acid | Hydration of the double bond scentree.coscentree.coscentree.cogoogle.comciac.jl.cnsciengine.com |

| p-Toluenesulfonic Acid | Used in related acetalization reactions analis.com.my |

| Trifluoroacetic Acid | Used in related acetalization reactions analis.com.my |

| Sulfamic Acid | Catalyst in the synthesis of derivatives analis.com.my |

Structure

2D Structure

3D Structure

Properties

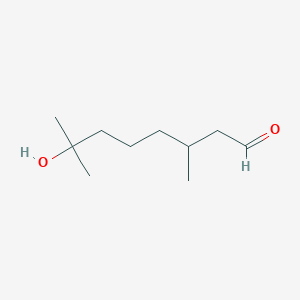

IUPAC Name |

7-hydroxy-3,7-dimethyloctanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(6-8-11)5-4-7-10(2,3)12/h8-9,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFVBOQKRVRMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042232 | |

| Record name | Hydroxycitronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS], colourless liquid with sweet floral lily-like odour | |

| Record name | Octanal, 7-hydroxy-3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxycitronellal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydroxycitronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/466/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

241.00 °C. @ 760.00 mm Hg | |

| Record name | 7-Hydroxy-3,7-dimethyloctanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in alcohol, propylene glycol, and oils; insoluble in glycerol, 1 ml in 1 ml 50% alcohol (in ethanol) | |

| Record name | 7-Hydroxy-3,7-dimethyloctanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hydroxycitronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/466/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.918-0.923 | |

| Record name | Hydroxycitronellal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/466/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

107-75-5 | |

| Record name | Hydroxycitronellal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxycitronellal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxycitronellal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydroxycitronellal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanal, 7-hydroxy-3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxycitronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxycitronellal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCITRONELLAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SQ0VA4YUR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Hydroxy-3,7-dimethyloctanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Methodologies of Hydroxycitronellal

Semisynthesis Pathways from Precursor Compounds

Catalytic Systems in Hydroxycitronellal Synthesis

Exploration of Alternative Catalysts

The industrial synthesis of this compound is predominantly achieved through the hydration of citronellal (B1669106). scentree.cogoogle.com Traditional methods have often relied on processes that present challenges in terms of selectivity, energy consumption, and environmental impact. Consequently, significant research has been dedicated to discovering and optimizing alternative catalysts that can facilitate this transformation under milder conditions with higher efficiency.

A notable advancement is the development of metal coordination catalysts. One such system involves the use of a bimetallic catalyst prepared from ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), palladium chloride dihydrate (PdCl₂·2H₂O), and a 9,18-dithiobenzo-20-crown-6 ligand in an ethanol (B145695) solvent. patsnap.com This novel catalyst facilitates the direct hydration of citronellal to this compound, achieving high conversion rates and selectivity while effectively inhibiting side reactions. patsnap.com The use of such Fe-Pd-based catalysts represents a significant step towards cleaner production methods. patsnap.com

Another innovative route involves the temporary protection of the aldehyde group in citronellal. In this process, citronellal reacts with a secondary amine, such as dimethylamine (B145610) or diethanolamine (B148213), to form an enamine or an oxazolidine (B1195125) derivative, respectively. ciac.jl.cngoogle.com This intermediate is then treated in an aqueous acid medium, typically with sulfuric acid, which protonates the derivative to form an immonium cation. google.com This cation undergoes hydration, and subsequent hydrolysis yields this compound. google.com This multi-step approach, conducted entirely in the liquid phase, allows for high yields by preventing undesirable side reactions of the aldehyde group during hydration. ciac.jl.cngoogle.com

For syntheses starting from citronellol, dehydrogenation of the corresponding diol (3,7-dimethyloctane-1,7-diol) is required. scentree.coscentree.co Alternative catalysts for this step include copper-zinc mixtures and various copper-bearing catalysts like copper chromite, copper powder, cuprous oxide, and cupric oxide. scentree.cogoogle.com Research into finding environmentally benign alternatives to heavy-metal catalysts like copper chromite has been undertaken. Studies on related dehydrogenation reactions have explored non-chromite options such as Cu/ZnO/Al₂O₃ and 10% Cu/SiO₂, though issues like metal leaching were observed, indicating a need for further development in this area. gla.ac.uk

| Catalyst System | Starting Material | Reaction Type | Key Findings/Advantages | Reference |

|---|---|---|---|---|

| Fe-Pd coordination complex with dithiobenzo-crown-ether ligand | Citronellal | Direct Hydration | Achieves high conversion and selectivity under mild conditions; inhibits side reactions. | patsnap.com |

| Secondary Amine (e.g., Diethanolamine) followed by Sulfuric Acid | Citronellal | Protected Hydration | Protects the aldehyde group to prevent side reactions, leading to high yields (e.g., 87.7%). | ciac.jl.cngoogle.com |

| Copper/Zinc | 3,7-dimethyloctane-1,7-diol (from Citronellol) | Dehydrogenation | Offers a method for high purity and good yield. | scentree.coscentree.co |

Synthesis of this compound Acetal (B89532) Derivatives

To overcome the inherent limitations of this compound, such as its potential for oxidation and high volatility, it is often converted into more stable acetal derivatives. analis.com.myontosight.aianalis.com.my This structural modification not only enhances chemical stability but also allows for a more controlled release of the fragrance, prolonging its effect. analis.com.myusim.edu.my

Methodological Approaches for Acetal Formation

The formation of this compound acetals is typically achieved by reacting the aldehyde with an alcohol under catalytic conditions. smolecule.com The classical mechanism involves a seven-step process: protonation of the carbonyl, nucleophilic attack by an alcohol molecule to form a hemiacetal, deprotonation, protonation of the hydroxyl group, removal of a water molecule, a second nucleophilic attack by another alcohol molecule, and final deprotonation to yield the stable acetal. analis.com.mysmolecule.com

Conventional methods employ strong acid catalysts such as sulfuric acid, hydrochloric acid, p-toluenesulfonic acid, or sulfamic acid. analis.com.mysmolecule.com However, the corrosive nature of these catalysts and their incompatibility with acid-sensitive functional groups have spurred the investigation of milder and more selective alternatives. analis.com.my

Recent research highlights several innovative catalytic systems:

Solid Acid Catalysts: Mesoporous polymelamine-formaldehyde polymer has been shown to act as an effective catalyst for the chemoselective acetalization of aldehydes. analis.com.my

Photocatalysts: Graphitic-carbon nitride can catalyze acetal formation using light as an energy source under ambient conditions, offering a green chemistry approach. analis.com.my

Supramolecular Catalysts: β-cyclodextrin serves not only as a catalyst but also as a complexing agent. It facilitates the reaction and can form an inclusion complex with the resulting acetal, which can improve water solubility. analis.com.mysmolecule.com

Basic Condition Synthesis: A novel protocol utilizes basic conditions for acetal formation from non-enolizable aldehydes. This method employs a sodium alkoxide along with a corresponding trifluoroacetate (B77799) ester, where the formation of sodium trifluoroacetate drives the reaction. researchgate.net

Pressurized Systems: A patented method describes carrying out the reaction between the aldehyde, an alcohol, and a dehydrating agent within a pressurized environment, which shifts the reaction equilibrium towards the formation of the acetal product. google.com

| Catalyst/Method | Conditions | Advantages | Reference |

|---|---|---|---|

| Traditional Acid Catalysts (H₂SO₄, HCl, etc.) | Acidic | Well-established, effective for simple acetals. | analis.com.mysmolecule.com |

| Graphitic-carbon nitride | Ambient, Light-catalyzed | Green chemistry approach, mild conditions. | analis.com.my |

| β-cyclodextrin | Aqueous/Organic | Acts as catalyst and forms inclusion complexes, enhancing stability/solubility. | analis.com.mysmolecule.com |

| Sodium Alkoxide / Trifluoroacetate Ester | Basic | Avoids acid-sensitive group incompatibility; complementary to acid catalysis. | researchgate.net |

| Pressurized Reaction | Pressurized Environment | Drives reaction equilibrium to favor product formation. | google.com |

Structural Modification Strategies for Enhanced Stability

The primary goal of synthesizing acetal derivatives of this compound is to enhance the molecule's stability. ontosight.ai The conversion of the reactive aldehyde group into a less reactive acetal moiety inherently makes the compound less susceptible to oxidation and degradation. ontosight.ai

One effective strategy is the formation of cyclic acetals . By reacting this compound with a polyol, such as 1,2-propylene glycol or glycerol, a five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) ring structure is formed. analis.com.myresearchgate.net These cyclic structures are generally more stable than their acyclic counterparts. For instance, the synthesis of hydroxyl citronellal-1,2-propanediol acetal has been optimized, achieving yields of nearly 90% under specific reaction conditions. researchgate.net

Another strategy involves the formation of inclusion complexes . As mentioned, using β-cyclodextrin as a catalyst results in the this compound acetal being encapsulated within the cyclodextrin's hydrophobic cavity. analis.com.my This complexation physically protects the acetal, further enhancing its stability and controlling its release.

Finally, modifying the structure by using different alcohols allows for tuning the properties of the final acetal. The reaction of this compound with ethanol, for example, produces this compound diethyl acetal, a compound noted for its increased stability and utility in perfumery. ontosight.ai Increasing the molecular weight through acetalization directly contributes to a lower volatility, which is a crucial factor for applications requiring long-lasting fragrance performance. analis.com.my

Pharmacological and Biological Activity Investigations of Hydroxycitronellal

Anxiolytic-Like Effects and Neuropharmacological Mechanisms

Recent studies have investigated the potential of Hydroxycitronellal to alleviate anxiety-like behaviors and the underlying neurological mechanisms.

In Vivo Behavioral Studies in Animal Models

In vivo research using Swiss male mice has demonstrated the anxiolytic-like effects of this compound. researchgate.netnih.gov When subjected to established behavioral tests such as the elevated plus maze (EPM) and the open field test, mice treated with this compound exhibited behaviors indicative of reduced anxiety. researchgate.netnih.gov

Specifically, in the EPM, a test that assesses anxiety by observing the animal's willingness to explore open, unprotected spaces, mice administered this compound showed a significant increase in both the percentage of entries and the time spent in the open arms of the maze. researchgate.netnih.gov In the open field test, which evaluates exploratory behavior and anxiety in a novel environment, treated mice displayed increased locomotion, particularly in the central quadrants, a behavior associated with decreased anxiety levels. nih.gov Notably, these behavioral changes were observed without any significant impairment of motor coordination, as confirmed by the rota-rod test, suggesting that the anxiolytic-like effects are not due to sedation or muscle relaxation. researchgate.netnih.govscielo.br

Table 1: Effects of this compound on Animal Behavior in Anxiety Models

| Behavioral Test | Parameter Measured | Observed Effect of this compound | Reference |

|---|---|---|---|

| Elevated Plus Maze (EPM) | Percentage of entries into open arms | Significant increase (34.8% to 38.6%) | researchgate.netnih.gov |

| Elevated Plus Maze (EPM) | Time spent in open arms | Significant increase (49.9% to 57.0%) | researchgate.netnih.gov |

| Open Field Test | Number of crossings/ambulation | Significant increase | researchgate.netnih.gov |

| Rota-Rod Test | Motor coordination | No significant impairment | researchgate.netnih.govscielo.br |

In Silico Modeling of Molecular Interactions

To elucidate the molecular mechanisms underlying its anxiolytic-like activity, in silico modeling studies have been conducted. researchgate.netresearchgate.net These computational analyses have focused on the interaction between this compound and the GABAA receptor, a key player in the regulation of anxiety. researchgate.netresearchgate.net

Molecular docking simulations have shown that this compound can bind to the GABAA receptor. researchgate.netufpb.br Further molecular dynamics simulations have indicated that the complex formed between the GABAA receptor and this compound is stable. researchgate.net These in silico findings support the hypothesis that this compound exerts its effects through direct interaction with this receptor. researchgate.net

Modulation of the GABAergic System and GABAA Receptors

The GABAergic system, with GABA as the primary inhibitory neurotransmitter in the central nervous system, is a critical target for anxiolytic drugs. semanticscholar.orgtandfonline.com The results from both in vivo and in silico studies strongly suggest that the anxiolytic-like effects of this compound are mediated through the modulation of the GABAergic system, specifically by interacting with GABAA receptors. researchgate.netnih.govnih.gov

The potentiation of GABAergic transmission by molecules that bind to GABAA receptors leads to a decrease in neuronal excitability, resulting in a calming or anxiolytic effect. researchgate.netresearchgate.net The observed behavioral effects of this compound in animal models, coupled with the computational evidence of its stable binding to the GABAA receptor, points to a mechanism of action that involves enhancing GABAergic inhibition. researchgate.netnih.govresearchgate.net This modulation of the GABAergic system is a well-established mechanism for many anxiolytic compounds. semanticscholar.org

Insecticidal and Repellent Activities

In addition to its effects on the mammalian nervous system, this compound has been investigated for its potential as an insect control agent. datainsightsmarket.com

Efficacy of this compound and its Derivatives as Repellents

This compound has been identified as an effective insect repellent. wikipedia.orgmedicaljournals.se Its utility as a repellent has led to the development of various derivatives to enhance its properties. analis.com.my While citronellal (B1669106), a precursor to this compound, has repellent properties, its high volatility limits its duration of action. analis.com.myusim.edu.my To address this, derivatives such as this compound acetals have been synthesized. analis.com.myusim.edu.my These modifications aim to reduce the evaporation rate, thereby prolonging the protective time against insects like mosquitoes. analis.com.myusim.edu.my

One such derivative, this compound 1,2-propanediol acetal (B89532), has shown promising repellent activity against several mosquito species, including Aedes albopictus, Anopheles sinensis, and Culex pipiens pallens. patsnap.comgoogle.com In fact, it has been suggested as a potential substitute for DEET in repelling Culex pipiens. google.com

Table 2: Repellent Efficacy of a this compound Derivative

| Derivative | Target Insect | Efficacy | Reference |

|---|---|---|---|

| 15% this compound 1,2-propanediol acetal | Aedes albopictus | Effective repellent | patsnap.com |

| This compound 1,2-propanediol acetal | Anopheles sinensis | Good repellent activity | google.com |

| This compound 1,2-propanediol acetal | Culex pipiens pallens | Higher repellent activity, potential DEET substitute | google.com |

Proposed Mechanisms of Neurotoxic Action in Insects

The insecticidal and repellent properties of many chemical compounds, including those related to this compound, are often due to their neurotoxic effects on insects. nih.govresearchgate.net While the specific neurotoxic mechanisms of this compound are not as extensively detailed as some other insecticides, the known actions of similar compounds provide a basis for proposed mechanisms.

Many insecticides function by disrupting the normal activity of the insect's nervous system. nih.gov For instance, some repellents are thought to work by interfering with key enzymes involved in synaptic transmission, such as acetylcholinesterase. analis.com.my Other proposed mechanisms for related compounds involve the disruption of ion channels, which are crucial for nerve impulse transmission. analis.com.my It is plausible that this compound and its derivatives exert their insecticidal and repellent effects through similar neurotoxic pathways, ultimately leading to the disruption of normal insect behavior and physiology.

Influence on Pro-angiogenic Pathways

Angiogenesis is the physiological process involving the growth of new blood vessels from pre-existing ones and is regulated by a balance of pro- and anti-angiogenic factors. openaccessjournals.comnumberanalytics.com A key player in this process is the Vascular Endothelial Growth Factor (VEGF), which stimulates endothelial cells to proliferate, migrate, and form tubular structures. eurekalert.orgfrontiersin.org The binding of VEGF to its receptors, particularly VEGFR-2, triggers a cascade of intracellular signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell growth and survival. nih.govgenome.jp

Some studies have suggested that certain chemical compounds can influence these pathways. For instance, N,N-diethyl-meta-toluamide (DEET) has been shown to have pro-angiogenic effects by stimulating endothelial cells, which could potentially promote tumor growth. researchgate.netanalis.com.myresearchgate.net Research on the human microvascular endothelial cell line (HMEC-1) has been utilized to investigate the effects of various substances on angiogenesis-related signaling. science.gov While the direct influence of this compound on specific pro-angiogenic pathways like VEGF signaling is not extensively detailed in the available research, the study of such pathways provides a framework for understanding how exogenous compounds might impact blood vessel formation.

Antimicrobial Efficacy and Mechanisms of Action

This compound has demonstrated notable antimicrobial properties, which have been explored through both computational and laboratory-based studies.

In silico studies, which utilize computational models to predict biological activity, have been employed to evaluate the antimicrobial potential of this compound. impactfactor.orgijtpr.com These assessments can help in understanding the possible interactions between a compound and microbial targets. researchgate.net For instance, molecular docking simulations are used to predict the binding affinity and interaction patterns of a compound with specific microbial enzymes or proteins, such as those involved in cell wall synthesis (penicillin-binding proteins), DNA replication (DNA gyrase and topoisomerase), or oxidative stress response (superoxide dismutase). researchgate.netmdpi.comnih.gov

One study predicted the probability of this compound having antifungal activity to be 42.4%. researchgate.net Another in silico analysis suggested that this compound has a good theoretical oral bioavailability and low toxicity. impactfactor.orgresearchgate.net These computational approaches provide a preliminary understanding of the compound's antimicrobial profile and guide further experimental validation.

Laboratory studies have confirmed the bactericidal activity of this compound against various bacterial strains. impactfactor.orgresearchgate.net The effectiveness of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism, and its Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. impactfactor.orgresearchgate.net

This compound has shown efficacy against Gram-positive bacteria, including strains of Staphylococcus aureus and Staphylococcus epidermidis. impactfactor.orgresearchgate.net It has also demonstrated activity against the Gram-negative bacterium Escherichia coli. impactfactor.org The outer membrane of Gram-negative bacteria can act as a barrier, restricting the entry of certain antimicrobial compounds. mdpi.comfrontiersin.org

A study determined the MIC and MBC values of 7-Hydroxycitronellal against several bacterial strains. For S. aureus (ATCC 6538), both the MIC and MBC were found to be 64 µg/mL. impactfactor.orgijtpr.comresearchgate.net For other strains, including S. epidermidis and other S. aureus isolates, the MIC was 512 µg/mL and the MBC was 1024 µg/mL. impactfactor.orgijtpr.comresearchgate.net For E. coli (ATCC 8859), the MIC and MBC were also 512 µg/mL and 1024 µg/mL, respectively. impactfactor.org These findings indicate that this compound is bactericidal against these tested strains. impactfactor.orgijtpr.comresearchgate.net

Bactericidal Effects of 7-Hydroxycitronellal

| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (ATCC 6538) | 64 | 64 | impactfactor.orgijtpr.comresearchgate.net |

| Staphylococcus epidermidis (LPM 35) | 512 | 1024 | impactfactor.orgijtpr.comresearchgate.net |

| Staphylococcus aureus (LPM 45) | 512 | 1024 | impactfactor.orgijtpr.comresearchgate.net |

| Staphylococcus aureus (LPM 55) | 512 | 1024 | impactfactor.orgijtpr.comresearchgate.net |

| Escherichia coli (ATCC 8859) | 512 | 1024 | impactfactor.org |

Bactericidal Effects on Specific Microbial Strains

Other Biological Activities and Pharmacological Potential

Beyond its antimicrobial properties, this compound has been investigated for other biological activities, indicating a broader pharmacological potential. It is recognized as a monoterpene found in the essential oils of various aromatic plants. nih.gov

Studies have explored its potential anxiolytic-like effects. Research suggests that this compound may interact with the GABAergic system, specifically GABA-A receptors, which is a common mechanism for anxiolytic drugs. nih.govresearchgate.net In vivo studies using animal models have shown that this compound can induce anxiolytic-like behaviors. nih.govresearchgate.net

Furthermore, this compound is known to have immunomodulatory effects and is classified as a standardized chemical allergen that can induce cell-mediated immunity and increase histamine (B1213489) release. nih.govdrugbank.com It has also been noted for its potential antioxidant and anti-inflammatory actions, which are common properties among essential oil components. researchgate.netinci.guide

Toxicological Assessment and Safety Research of Hydroxycitronellal

Dermal Sensitization and Allergic Contact Dermatitis

Allergic contact dermatitis (ACD) is an inflammatory skin reaction that occurs following skin contact with a substance to which an individual has been previously sensitized. Hydroxycitronellal is recognized as a skin sensitizer (B1316253) in both animal and human studies. heraproject.comecetoc.org The process of skin sensitization involves two distinct phases: an initial induction phase where the allergy is acquired, and a subsequent elicitation phase where dermal symptoms manifest upon re-exposure to the allergen. heraproject.com

The development of skin sensitization to chemical allergens like this compound involves a complex series of immunological events.

For a small molecule like this compound to be recognized by the immune system, it must first bind to larger carrier molecules, typically proteins in the skin, through a process known as haptenation. This covalent binding forms a hapten-protein conjugate, which is then immunogenic. nih.govinterchim.fr

Research has shown that this compound can react with the thiol group of glutathione (B108866), a peptide, to form adducts. ebi.ac.ukresearchgate.net The rate of this adduct formation can be influenced by the chemical environment. For instance, the reaction rate of glutathione addition to the aldehyde group of this compound was found to be approximately three times higher in a microemulsion compared to a standard semi-organic mixture. ebi.ac.ukresearchgate.net This formation of covalent adducts with skin proteins or peptides is a crucial initial step in the skin sensitization process. researchgate.net The process of creating these adducts can be complex, sometimes involving the formation of a citronellal-bisulfite adduct to protect the aldehyde group during chemical synthesis. google.comgoogleapis.com

The physiological effect of this compound as a standardized chemical allergen is characterized by increased histamine (B1213489) release and the activation of cell-mediated immunity. nih.govvulcanchem.comdrugbank.com

Once the hapten-protein conjugate is formed, it is processed by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis. sigmaaldrich.com These APCs then present the antigenic complex to T-lymphocytes. nih.gov This triggers a cell-mediated immune response, which is the primary mechanism behind allergic contact dermatitis. wikipedia.orgnih.gov This type of immunity is directed at microbes that survive in phagocytes and those that infect non-phagocytic cells, and it is also involved in defending against fungi, protozoa, cancers, and intracellular bacteria. wikipedia.org The response involves the activation of phagocytes, antigen-specific cytotoxic T-lymphocytes, and the release of various cytokines. wikipedia.org While symptoms of immunological contact urticaria are often due to histamine release, the broader allergic reaction to fragrances like this compound can involve both immunological and non-immunological mechanisms. nih.gov

To assess the sensitization potential of substances like this compound, various predictive testing methods have been developed and utilized in both human and animal models.

The Human Maximization Test (HMT) is a method used to evaluate the allergenic potency of a substance in humans. researcher.life Numerous HMTs have been conducted on this compound. ebi.ac.uknih.gov In a series of fifteen HMTs, induction concentrations ranging from 5% to 12% were used. ebi.ac.uknih.gov No sensitization was observed at a 5% induction concentration in two separate panels. ebi.ac.uknih.gov However, at a 10% concentration, one test showed sensitization in 2 out of 25 participants, while another test showed no sensitization. ebi.ac.uknih.gov Induction at 12% resulted in sensitization in 8 out of 11 tests, indicating a clear dose-response relationship. ebi.ac.uknih.gov

The Human Repeat-Insult Patch Test (HRIPT) is another methodology used to confirm the absence of skin sensitization under exaggerated exposure conditions. nih.gov In one modified HRIPT, two positive reactions to challenge were observed among 197 panelists at concentrations of 5% and 7.5%. nih.gov When 100 of the non-reacting individuals were re-exposed, allergic sensitization reactions occurred during the induction phase at concentrations as low as 2.5%. nih.gov It has been noted that non-induction levels in HRIPTs can depend on the vehicle used, with water being a relevant vehicle for many exposure scenarios. heraproject.com

Table 1: Human Maximization Test (HMT) Results for this compound

| Induction Concentration | Number of Tests | Outcome |

|---|---|---|

| 5% | 2 | No sensitization observed. ebi.ac.uknih.gov |

| 10% | 2 | Sensitization in 2/25 panelists in one test; none in the other. ebi.ac.uknih.gov |

The Guinea Pig Maximization Test (GPMT) is an animal model used to predict the potential of a substance to cause skin sensitization. ecetoc.org this compound has consistently tested positive in the GPMT, demonstrating its capacity to induce cell-mediated contact allergy. heraproject.comecetoc.org

In one GPMT study following the Magnusson-Kligman protocol, positive results were obtained, confirming this compound's potential as a sensitizer. heraproject.com The study used an intradermal induction of 0.5% and a topical induction of 100%, with a topical challenge of 50%, resulting in 6 out of 10 animals sensitized. heraproject.com Another test with a 5% intradermal and 20% topical induction, followed by a 20% topical challenge, sensitized 14 out of 50 guinea pigs. heraproject.com Research has also explored multi-dose-response induction protocols for the GPMT to better rank contact allergens for risk assessment. nih.gov In such a study, the estimated concentration of this compound that would sensitize 50% of the animals (EC50) was calculated to be 0.068%. gu.se

Table 2: Guinea Pig Maximization Test (GPMT) Findings for this compound

| Induction Conditions | Challenge Conditions | Results | Reference |

|---|---|---|---|

| 0.5% intradermal, 100% topical | 50% topical | 6/10 sensitized | heraproject.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Citronellal (B1669106) |

| Glutathione |

Predictive Testing Methodologies for Sensitization Potential

In Chemico Reactivity Assays with Peptides

In chemico assays are utilized to assess the potential of a substance to initiate a sensitization reaction by reacting with skin proteins. The Direct Peptide Reactivity Assay (DPRA) is a key method in this area, measuring the reactivity of a chemical with synthetic peptides containing cysteine or lysine. ceon.rs

This compound has been evaluated using the DPRA and other similar in chemico methods. In one study, this compound was found to be positive in the DPRA method but negative in the high-throughput with dansyl cysteamine (B1669678) (HTS-DCYA) method. ceon.rsnih.govresearchgate.net This discrepancy suggests that the mechanism of reactivity may differ between the assays. nih.gov The reactivity of this compound in these assays can also be influenced by its chemical stability, as degradation over time has been shown to decrease its reactivity in some test systems. nih.gov

The kinetic Direct Peptide Reactivity Assay (kDPRA), a modification of the standard DPRA, has also been used to evaluate this compound. altex.org The kDPRA provides data on the rate of peptide depletion, offering further insights into the sensitization potential. altex.org

Table 1: Reactivity of this compound in In Chemico Assays

| Assay | Result | Reference |

|---|---|---|

| Direct Peptide Reactivity Assay (DPRA) | Positive | ceon.rsnih.govresearchgate.net |

| High-Throughput with Dansyl Cysteamine (HTS-DCYA) | Negative | ceon.rsnih.govresearchgate.net |

| Kinetic Direct Peptide Reactivity Assay (kDPRA) | Data available | altex.org |

In Vitro Cell-Based Assays (e.g., Human Cell Line Activation Test)

In vitro cell-based assays provide the next tier of evidence for skin sensitization potential by examining cellular responses. The Human Cell Line Activation Test (h-CLAT) is a prominent assay that measures the expression of cell surface markers, such as CD86 and CD54, on a human monocytic leukemia cell line (THP-1) as indicators of dendritic cell activation, a key event in skin sensitization. jst.go.jpeurofins.de

This compound has consistently shown positive results in the h-CLAT across multiple studies and laboratories. jst.go.jpnih.gov It has been demonstrated to induce the expression of both CD86 and CD54 markers. jst.go.jp In fact, due to its reliable performance, this compound has been investigated and deemed a suitable positive control for the h-CLAT, offering an alternative to the more acutely toxic 2,4-dinitrochlorobenzene (DNCB). jst.go.jpnih.gov

The predictive performance of the h-CLAT has been shown to be high, particularly for chemicals with a log Kow (octanol-water partition coefficient) below 3.5. nih.gov Studies have demonstrated that the h-CLAT can successfully identify skin sensitizers with high sensitivity and accuracy within its applicability domain. nih.gov

Table 2: this compound in the Human Cell Line Activation Test (h-CLAT)

| Finding | Details | Reference |

|---|---|---|

| h-CLAT Result | Consistently positive | jst.go.jpnih.gov |

| Marker Upregulation | Induces both CD86 and CD54 expression | jst.go.jp |

| Suitability as a Positive Control | Considered a suitable positive control alternative to DNCB | jst.go.jpnih.gov |

Influence of Chemical Instability and Oxidation Products on Sensitization

This compound is known to be chemically unstable, particularly when exposed to air and light, which can lead to oxidation. nih.govicm.edu.plbibliotekanauki.plresearchgate.net This instability and the resulting degradation products can impact its sensitizing potential. nih.gov

A systematic investigation involving forced photodegradation showed that while this compound itself is reactive, its reactivity actually decreased after three months of degradation under the study conditions. nih.gov This is in contrast to other fragrance ingredients that became more reactive upon degradation. nih.gov The formation of oxidation products is a critical factor, as these new chemical species can themselves be sensitizers. europa.eu The instability of this compound is also a practical consideration in toxicological testing, as the reduction in response in assays like the h-CLAT has been observed over time with repeated use of the same stock solution. researchgate.net

Irritation Potential

Assessment of Skin and Eye Irritancy

Studies have consistently shown that this compound has a low to moderate potential for skin and eye irritation. heraproject.comheraproject.com Safety data sheets and risk assessments classify it as causing serious eye irritation. ppsheth.comprodasynth.comspectrumchemical.comperfumersupplyhouse.com While some sources state it is not irritating to the skin, others classify it as a skin irritant. ppsheth.comprodasynth.comperfumersupplyhouse.com It is generally considered a weak skin sensitizer. skinethix.com Human studies have noted that irritation can be a factor, particularly at higher concentrations. skinethix.com

Table 3: Summary of Skin and Eye Irritation Potential of this compound

| Endpoint | Finding | Reference |

|---|---|---|

| Skin Irritation | Low to moderate potential; some sources classify as an irritant. | heraproject.comheraproject.comperfumersupplyhouse.com |

| Eye Irritation | Causes serious eye irritation. | ppsheth.comprodasynth.comspectrumchemical.comperfumersupplyhouse.com |

Acute and Multi-Irritation Skin Testing

Studies on undiluted this compound indicate that it is not classified as a skin irritant to humans or animals under official classification criteria. heraproject.com However, there is evidence that high concentrations, particularly under occlusive conditions, may lead to signs of skin irritation. heraproject.com It is generally considered a mild to moderate skin irritant in animal tests and has been associated with mild, transient irritation in humans. heraproject.comindustrialchemicals.gov.au Some safety data sheets report that it causes skin irritation, which may manifest as redness, pain, dermatitis, or a rash. perfumersupplyhouse.com

This compound is also a recognized skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact in susceptible individuals. heraproject.comperfumersupplyhouse.comnih.gov This is a distinct mechanism from irritation.

**4.3. Systemic Toxicity and Genotoxicity Evaluations

This compound exhibits a low order of acute toxicity when administered via oral or dermal routes. heraproject.comheraproject.com Studies have found it to be virtually nontoxic after a single ingestion or a single skin application. ppsheth.com The lethal dose (LD50) values from various studies are summarized in the table below.

Table 1: Acute Toxicity of this compound

| Test Route | Species | LD50 Value | Reference(s) |

|---|---|---|---|

| Oral | Rat | > 6400 mg/kg | ppsheth.com |

| Oral | Rat | > 5000 mg/kg | perfumersupplyhouse.comregulations.gov |

| Dermal | Rabbit | > 2000 mg/kg | perfumersupplyhouse.comppsheth.com |

| Dermal | Rabbit | > 5000 mg/kg | industrialchemicals.gov.au |

Long-term studies have been conducted to assess the systemic toxicity of this compound. In a two-year feeding study, rats tolerated levels up to 400 mg/kg/day, although the study design does not meet modern testing standards. heraproject.comheraproject.com

This compound has been evaluated for its potential to cause genetic mutations and has been found to be negative in both bacterial and mammalian genotoxicity screens. heraproject.comheraproject.com

Key findings from genotoxicity studies include:

Bacterial Reverse Mutation Test (Ames Test): In studies using multiple strains of Salmonella typhimurium (TA 98, 100, 1535, 1537 & 1538), with and without metabolic activation, this compound did not induce mutations. heraproject.com

In Vivo Studies: A Basc study in Drosophila melanogaster fed with this compound was negative for sex-linked recessive lethal mutations. heraproject.com

Mammalian Micronucleus Test: A micronucleus test in mice following intraperitoneal injection did not show a statistically significant increase in micronucleated polychromatic erythrocytes compared to the control group. heraproject.com

Based on this data, this compound is not considered to be genotoxic. heraproject.com

The potential for this compound to cause cancer has been assessed in long-term animal studies. In a limited 24-month feeding study in rats, no evidence of tumor formation was identified. heraproject.comheraproject.com Additionally, in silico (computer-based) analyses have predicted an absence of tumorigenic effects for this compound. researchgate.netijtpr.com

Computational toxicology models have been used to predict the potential hazards of this compound. An in silico analysis using Osiris software predicted an absence of mutagenic, tumorigenic, or reproductive system effects, and suggested a low theoretical oral toxicity. researchgate.netijtpr.com Another in silico tool, Derek Nexus®, returned a "plausible" prediction for the skin sensitization potential of this compound. researchgate.net The use of such computational methods, including (Quantitative) Structure-Activity Relationship ([Q]SAR) models and the Threshold of Toxicological Concern (TTC), is increasingly accepted in regulatory toxicology as an alternative to animal testing for certain endpoints. nih.govnelsonlabs.comexponent.com

Metabolism, Toxicokinetics, and Biomonitoring of Hydroxycitronellal

Metabolic Pathways and Metabolite Identification

Once introduced into the body, Hydroxycitronellal undergoes several metabolic transformations. The primary routes of metabolism involve reduction and oxidation, leading to the formation of specific metabolites that can be identified and measured.

One of the key metabolic pathways for this compound is its reduction to the corresponding alcohol, 7-hydroxycitronellol. nih.govatamanchemicals.comdrugbank.com This biotransformation has been identified in various studies, including those conducted on rabbits. nih.govatamanchemicals.comdrugbank.com In these studies, after oral administration of this compound, 7-hydroxycitronellol was detected as one of the primary metabolites in urine. publisso.deheraproject.com However, in human studies, 7-hydroxycitronellol was only quantifiable in a small number of urine samples, suggesting it may be a less prominent metabolite in humans compared to other species or that it undergoes further metabolism. publisso.deresearchgate.net

The most significant metabolic pathway for this compound is its oxidation to 7-hydroxycitronellylic acid. nih.govatamanchemicals.comdrugbank.com This carboxylic acid derivative is consistently identified as the major metabolite in both animal and human studies. nih.govatamanchemicals.comdrugbank.compublisso.de Research has shown that a substantial portion of administered this compound is excreted as 7-hydroxycitronellylic acid. For instance, studies in rabbits demonstrated this conversion, and subsequent human studies have confirmed that 7-hydroxycitronellylic acid is the most abundant metabolite found in urine after both oral and dermal exposure to this compound. nih.govatamanchemicals.comdrugbank.compublisso.deresearchgate.netnih.gov On average, approximately 50% of a given dose of this compound is excreted as 7-hydroxycitronellylic acid. nih.govatamanchemicals.comdrugbank.com This makes 7-hydroxycitronellylic acid a reliable biomarker for assessing exposure to this compound. publisso.deresearchgate.net

To better understand the metabolic processes at a cellular level, in vitro studies using biological matrices like liver microsomes and hepatocytes are employed. These systems allow for the investigation of metabolic pathways in a controlled environment. For this compound, in vitro studies with rat liver preparations have been conducted to elucidate its metabolic fate. europa.euresearchgate.net Studies on other compounds have shown that liver microsomes and hepatocytes are effective models for examining the metabolism of substances, revealing species-specific differences and identifying the enzymes involved, such as cytochrome P450 isoforms. researchgate.netmdpi.comnih.gov While specific data on this compound metabolism in human liver microsomes and hepatocytes is not extensively detailed in the provided search results, the principles of using these in vitro systems are well-established for predicting in vivo metabolism. europa.eunih.gov

The metabolism of this compound can vary between different species. Early studies identified the primary metabolites, 7-hydroxycitronellol and 7-hydroxycitronellylic acid, in rabbits. nih.govatamanchemicals.comdrugbank.comheraproject.comeuropa.eu In these rabbit studies, both metabolites were readily detected. heraproject.com However, in human studies, while 7-hydroxycitronellylic acid is the major metabolite, 7-hydroxycitronellol is found in much lower, often unquantifiable, concentrations. publisso.deresearchgate.net This highlights a species-specific difference in the metabolic handling of this compound, with humans appearing to favor the oxidative pathway more significantly than the reductive pathway compared to rabbits.

In Vitro Metabolism in Biological Matrices (Liver Microsomes, Hepatocytes)

Toxicokinetics and Excretion Profiles

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance. Understanding these processes is essential for evaluating the systemic exposure and potential for accumulation of a compound.

This compound can enter the body through both dermal and oral routes.

Dermal Absorption: Studies have shown that this compound can be absorbed through the skin. In vitro tests using rat skin indicated that approximately 50% of the applied dose was absorbed. publisso.de Human studies have confirmed dermal absorption, although it is considered to be limited. researchgate.netnih.gov Following dermal application, the peak excretion of the major metabolite, 7-hydroxycitronellylic acid, occurs at around 10 hours. researchgate.netnih.gov The concentrations of this metabolite are significantly lower after dermal exposure compared to oral administration, reflecting the limited absorption through the skin. researchgate.netnih.gov After 24 hours, about 9% of the dermally applied dose is excreted as 7-hydroxycitronellylic acid. researchgate.net

Oral Absorption: Oral absorption of this compound is more efficient than dermal absorption. researchgate.net Following oral administration in humans, the peak excretion of 7-hydroxycitronellylic acid occurs much earlier, between 3 and 5 hours. researchgate.netnih.gov A significantly higher percentage of the orally administered dose is excreted as the major metabolite, with approximately 50% of the dose being eliminated as 7-hydroxycitronellylic acid within 24 hours. researchgate.net

Table 1: Metabolic Pathways of this compound

| Metabolic Pathway | Metabolite | Significance | Species Observed |

|---|---|---|---|

| Reductive Metabolism | 7-Hydroxycitronellol | Minor metabolite in humans | Rabbits, Humans |

| Oxidative Metabolism | 7-Hydroxycitronellylic Acid | Major metabolite | Rabbits, Humans |

Table 2: Toxicokinetic Parameters of this compound in Humans

| Parameter | Oral Administration | Dermal Administration |

|---|---|---|

| Peak Excretion of 7-HCA | 3 - 5 hours | ~10 hours |

| Excretion of 7-HCA (24h) | ~50% of dose | ~9% of dose |

| Metabolite Concentration | Higher | Lower |

Urinary Excretion Kinetics of Metabolites

Following administration, this compound is metabolized in the human body and its metabolites are subsequently excreted in the urine. nih.govresearchgate.net The primary pathways of metabolism involve oxidation to a carboxylic acid and reduction to an alcohol. nih.govdrugbank.comechemi.com Studies have identified two main metabolites in urine: 7-hydroxycitronellylic acid (7-HCA) and 7-hydroxycitronellol (7-HCO). nih.govresearchgate.netresearchgate.net However, 7-HCA is considered the major and most suitable biomarker for exposure assessment due to its significantly higher concentrations in urine compared to 7-HCO, which is often found in amounts that are a thousand times lower or even below the limit of detection. researchgate.netnih.govwho.int

The excretion kinetics of 7-HCA differ depending on the route of exposure. nih.govresearchgate.net After oral administration, the peak excretion of 7-HCA occurs relatively quickly, between 3 and 5 hours. nih.govresearchgate.net In contrast, dermal application leads to a delayed peak excretion at approximately 10 hours, which is attributed to limited skin absorption. nih.govresearchgate.net

The total amount of the administered dose of this compound excreted as 7-HCA within 24 hours also varies significantly with the exposure route. Following oral intake, approximately 50% of the dose is excreted as 7-HCA. nih.govresearchgate.net After dermal application, this value is substantially lower, at around 9%. nih.govresearchgate.net In human studies, over 94% of the total excreted 7-HCA was eliminated within the first 24 hours, with excretion being almost complete within 48 hours. who.int The metabolite 7-HCA is present in urine in both its unconjugated form and as a conjugate, likely with glucuronic acid. who.int The proportion of unconjugated 7-HCA to the total amount of 7-HCA excreted can vary considerably among individuals, with an average of 42.1% and a range of 11–69%. who.int

Half-Life Determination of this compound and Metabolites

The elimination half-life is a key toxicokinetic parameter that describes the time it takes for the concentration of a substance in the body to be reduced by half. For this compound's primary urinary metabolite, 7-HCA, the elimination half-life has been determined to be approximately 3.3 hours. nih.govdrugbank.comechemi.comwho.int This relatively short half-life indicates that this compound is metabolized and cleared from the body in a moderately rapid manner. nih.gov

Biomonitoring Methodologies for Exposure Assessment

Development and Validation of UPLC-MS/MS Methods for Metabolites

To accurately quantify exposure to this compound in the general population, robust and sensitive analytical methods are essential. nih.govresearchgate.net Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the preferred technique for the determination of this compound metabolites in human urine. researchgate.netnih.govresearchgate.net These methods have been specifically developed and validated for the major metabolite, 7-HCA. nih.govresearchgate.net

The validation process for these UPLC-MS/MS methods ensures their reliability, accuracy, and sensitivity for human biomonitoring purposes. nih.govresearchgate.net A typical method involves several key steps. nih.govresearchgate.netpublisso.de Initially, urine samples are treated with an enzyme mixture containing β-glucuronidase and arylsulfatase to cleave any conjugated forms of the metabolite, ensuring the measurement of total 7-HCA. nih.govresearchgate.netpublisso.de A stable isotope-labeled version of 7-HCA is often used as an internal standard to improve the accuracy of quantification. nih.govresearchgate.net

Following enzymatic hydrolysis, a sample cleanup step, such as liquid-liquid extraction with a solvent like dichloromethane (B109758), is performed to remove interfering substances from the urine matrix. nih.govresearchgate.netpublisso.de The extracted and purified sample is then analyzed by UPLC-MS/MS. nih.govresearchgate.netpublisso.de Calibration is typically achieved by creating a linear regression between the ratio of the analyte to the internal standard and the known concentrations of 7-HCA standards. nih.govresearchgate.net These validated methods have proven to be robust and sensitive enough for assessing background exposure levels in the general population. nih.govresearchgate.net

Identification and Quantification of Exposure Biomarkers (e.g., 7-HCA)

As established, 7-hydroxycitronellylic acid (7-HCA) is the primary and most reliable urinary biomarker for assessing exposure to this compound. nih.govresearchgate.netresearchgate.net Its suitability stems from the fact that it is the major metabolite, found in significantly higher concentrations than other potential metabolites like 7-hydroxycitronellol (7-HCO). researchgate.netresearchgate.netnih.gov The quantification of 7-HCA in urine provides a direct measure of the internal dose of this compound. researchgate.net

The development of sensitive UPLC-MS/MS methods has enabled the precise quantification of 7-HCA in urine samples. nih.govresearchgate.net These methods are capable of detecting the low levels of 7-HCA that are characteristic of background exposure in the general population. nih.govresearchgate.net The use of a stable isotope-labeled internal standard for 7-HCA is a critical component of these quantitative methods, ensuring high accuracy and reproducibility. nih.govresearchgate.net

Assessment of Background Exposure in Human Populations

Human biomonitoring studies utilizing the validated UPLC-MS/MS methods for 7-HCA have provided valuable insights into the background exposure to this compound in the general population. researchgate.netumweltprobenbank.deresearchgate.net A pilot study involving 40 volunteers from the general population demonstrated the ubiquitous nature of this compound exposure, as 7-HCA was quantifiable in the urine of all participants. researchgate.net

A larger study analyzing 329 urine samples collected between 2000 and 2018 from young adults in the German Environmental Specimen Bank confirmed this widespread exposure, with 7-HCA being detected in all samples. umweltprobenbank.de The mean concentration of 7-HCA across all samples was 14.9 ng/mL, with a median of 8.1 ng/mL. umweltprobenbank.de Interestingly, this study also revealed a significant chronological decrease in 7-HCA levels over the monitored years, with the most substantial decline observed between 2000 and 2004. umweltprobenbank.de

The data also indicated a sex-specific difference in exposure, with females generally exhibiting higher urinary concentrations of 7-HCA than males. researchgate.netumweltprobenbank.deresearchgate.net Based on the urinary 7-HCA excretion levels, the daily intake of this compound can be estimated. researchgate.netumweltprobenbank.deresearchgate.net In one study, the median daily exposure for a group of 40 volunteers was estimated to be approximately 93 μg per day. nih.govresearchgate.net Another study reported that over all sampling years, the average daily intake was significantly higher in females compared to males. umweltprobenbank.deresearchgate.net

Analytical Chemistry Methodologies for Hydroxycitronellal Research

Chromatographic and Spectrometric Techniques

The analysis of hydroxycitronellal and its metabolites relies heavily on high-resolution separation and detection methods. These techniques provide the necessary specificity and sensitivity to identify and quantify the compound in diverse samples, from cosmetic products to biological fluids.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as a powerful tool for the analysis of this compound, particularly for biomonitoring its exposure. researchgate.netnih.gov This technique is especially suited for analyzing its metabolites in human urine. A developed UPLC-MS/MS method focuses on the determination of 7-hydroxycitronellylic acid (7-HCA), the primary metabolite of this compound. researchgate.netnih.govresearchgate.net This metabolite is found in significantly higher concentrations in urine than other potential metabolites like 7-hydroxycitronellol (7-HCO). nih.gov

The methodology involves separating the analyte using a UPLC system, which offers higher resolution and faster analysis times compared to traditional HPLC, followed by detection with a tandem mass spectrometer. publisso.de The mass spectrometer is typically operated in negative electrospray ionization (ESI−) mode. publisso.de This setup allows for highly selective and sensitive quantification, with a reported limit of quantification (LOQ) of 0.5 µg/L, which is sufficient for detecting background levels in the general population. publisso.de The use of a stable isotope-labeled internal standard, such as D6-7-hydroxycitronellylic acid, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. nih.govpublisso.de

A typical UPLC-MS/MS method for 7-HCA analysis utilizes a C8 or C18 reversed-phase column. publisso.denih.gov The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve chromatographic peak shape and ionization efficiency. publisso.denih.gov

Table 1: UPLC-MS/MS Parameters for 7-HCA Analysis publisso.denih.gov

| Parameter | Value |

| UPLC System | Acquity UPLC I-Class System or similar |

| Analytical Column | C8 or C18, e.g., 2.1 × 150 mm, 1.7 µm |

| Mobile Phase A | Acetonitrile + 0.1% Formic Acid |

| Mobile Phase B | Water + 0.1% Formic Acid |

| Flow Rate | 0.5 ml/min |

| Injection Volume | 5 µl |

| Column Temperature | 50 °C |

| Ionization Mode | Negative Electrospray Ionization (ESI−) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound in cosmetic and environmental samples. nih.govnih.govtandfonline.com This method is effective for identifying and quantifying fragrance allergens in complex matrices. researchgate.netnih.gov

In GC-MS analysis, a sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. chrom-china.com A weak polar capillary column is often employed for the separation of fragrance compounds. nih.govchrom-china.com The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. nih.govchrom-china.com The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. nih.gov For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by monitoring only specific fragment ions of the target analyte. tandfonline.comnih.gov

The limit of detection for this compound using GC-MS can be around 15 mg/kg in cosmetic products. nih.govchrom-china.com To mitigate the risk of co-elution with other components in complex fragrance mixtures, which can lead to inaccurate quantification, strategies such as using two different GC columns or monitoring multiple quantification ions are employed. researchgate.netnih.govresearchgate.net

Table 2: Typical GC-MS Parameters for this compound Analysis tandfonline.comnih.gov

| Parameter | Value |

| GC System | Agilent 7890 or similar |

| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Pulsed Splitless |

| Oven Program | Ramped temperature program (e.g., 60°C to 300°C) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Detector | Quadrupole Mass Spectrometer |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound and its derivatives. cmscollege.ac.in Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the molecular structure. nih.govdntb.gov.ua

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative like this compound dimethyl acetal (B89532), specific proton signals can be assigned, such as the hydroxyl group proton at approximately 3.58 ppm and the methine proton at 4.19 ppm. analis.com.my

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. google.com Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon framework assignment. google.comspectrabase.com Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, confirming the complete structural assignment. cmscollege.ac.in While NMR is primarily a qualitative tool for structure confirmation, quantitative NMR (qNMR) can also be used, though it may require validation by a chromatographic method like GC-MS in complex mixtures where signal overlaps can occur. researchgate.netresearchgate.net

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analyte before instrumental analysis. The choice of technique depends on the nature of the sample and the target analyte.

Enzymatic Hydrolysis of Conjugated Metabolites

When analyzing biological samples like urine for this compound metabolites, it's important to consider that these compounds are often excreted as conjugates, primarily glucuronides and sulfates. researchgate.netresearchgate.net To quantify the total amount of the metabolite, a deconjugation step is necessary. This is typically achieved through enzymatic hydrolysis. researchgate.netuni-muenchen.de

A mixture of β-glucuronidase and arylsulfatase is commonly used to cleave these conjugates, releasing the free metabolite (e.g., 7-HCA) for subsequent extraction and analysis. researchgate.netnih.govpublisso.de The hydrolysis is usually performed by incubating the urine sample with the enzyme mixture at a controlled pH and temperature before proceeding with the extraction. publisso.de

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction (LLE) is a widely used sample preparation technique for isolating this compound and its metabolites from various matrices, including cosmetics and biological fluids. researchgate.netnih.govjfda-online.com This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com

For the analysis of 7-HCA in urine following enzymatic hydrolysis, LLE with a solvent like dichloromethane (B109758) is employed. researchgate.netnih.govpublisso.de After extraction, the organic layer containing the analyte is separated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the UPLC-MS/MS mobile phase. publisso.de

In the context of cosmetic analysis, LLE is used to extract fragrance allergens from complex product matrices. nih.govjfda-online.com A common approach involves partitioning the sample between water and a moderately polar organic solvent like methyl tert-butyl ether. nih.govjfda-online.com This solvent system has shown excellent recovery rates for a range of fragrance allergens, including the relatively polar this compound. nih.gov

Quantitative Analysis and Validation Procedures

The accurate quantification of this compound in complex matrices, such as cosmetic products and biological samples, is essential for regulatory compliance and human exposure assessment. This is achieved through robust analytical methodologies, primarily based on chromatography coupled with mass spectrometry, which undergo rigorous validation to ensure the reliability of the results.

Internal Standard Applications (e.g., Stable Isotope-Labeled Compounds)

In the quantitative analysis of chemical compounds, an internal standard (IS) is a substance with properties similar to the analyte that is added in a constant amount to samples, calibration standards, and quality control samples. The use of an IS is crucial for correcting the loss of analyte during sample preparation and for compensating for variations in instrument response.